Relevance: This compound shares a key structural motif with the target compound: a phenyl ring substituted with both a piperidinyl group and an alkyl chain at the ortho positions. The target compound, 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, also features a piperidinyl group and a substituted piperazine ring at the ortho positions of a phenyl ring. This structural similarity suggests potential for shared pharmacological activity.
Relevance: Both this compound and 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine share the presence of a piperidinyl group linked to a core aromatic structure (benzimidazole in the related compound and phenyl in the target compound) through an ethyl linker. This structural feature suggests the potential for similar binding interactions or pharmacological properties.
Relevance: While this compound might not appear directly related to 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine at first glance, both share a 2-nitrophenyl moiety. This shared substructure could indicate a common synthetic route or potential for similar chemical reactivity.
Compound Description: This group of compounds was developed as selective antagonists for the serotonin 5-HT2 receptor, showing significant potential for treating conditions like schizophrenia and anxiety. These compounds demonstrate high potency and selectivity for 5-HT2 receptors compared to D2 and α1 receptors.
Relevance: This class of compounds, specifically those with a 6-chloro, 6-methyl, 6-trifluoromethyl, or 2-methyl substituent on the indole ring, exhibit structural similarities to 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine. Both classes feature an arylpiperazine unit (fluorobenzoylpiperazine in the target compound) connected to another aryl group through a linker. This common structural element might contribute to potential interactions with similar biological targets.
6-Fluoro-3-phenyl-3,4-dihydro-1,2,3-benzotriazin-4-one and 6-Nitro-3-phenyl-3,4-dihydro-1,2,3-benzotriazin-4-one
Relevance: These compounds share a core benzotriazinone structure with a phenyl group at position 3, a motif also present in 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine. Although the target compound does not have the benzotriazinone core, the presence of a substituted phenylpiperazine unit in both suggests the possibility of similar chemical reactivity or interactions with specific enzymes.
Compound Description: DBD-F is a highly sensitive fluorogenic reagent used in peroxyoxalate chemiluminescence detection for high-performance liquid chromatography. It forms highly fluorescent derivatives with proline and other compounds, enabling their detection at very low concentrations.
Relevance: The target compound, 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, shares a structural similarity with DBD-F in the form of a fluorinated aromatic ring. While their core structures differ, this shared feature suggests potential for similar reactivity or physiochemical properties.
Relevance: These benzimidazole derivatives, particularly those with piperidine or piperazine substituents at the 6-position, share structural similarities with 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine. Both contain a fluorine atom and a piperazine or piperidine ring attached to an aromatic system, which suggests potential for similar interactions with biological targets, particularly those involved in microbial growth.
Compound Description: T-2328 is a potent and selective antagonist of the tachykinin neurokinin 1 (NK1) receptor. It exhibits high affinity for human NK1 receptors and shows significant central nervous system activity. T-2328 effectively blocks emetic responses induced by cisplatin in animal models, suggesting potential for treating chemotherapy-induced nausea and vomiting.
Relevance: Both T-2328 and the target compound, 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, incorporate a fluorine atom on an aromatic ring. Additionally, both feature a piperidine ring, although in different positions and with different substitution patterns. This shared structural feature, along with the presence of a fluorine atom, suggests potential for similar physiochemical properties or interactions with biological targets.
Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives
Compound Description: These compounds were synthesized and tested for their 5-HT2 and alpha-1 receptor antagonist activity. Specifically, compounds with a 4-[bis(4-fluorophenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group showed potent 5-HT2 antagonism.
Relevance: This class of compounds, particularly those incorporating a 4-(4-fluorobenzoyl)piperidine moiety, share structural similarities with 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine. Both contain a fluorobenzoylpiperidine unit, suggesting they might interact with similar biological targets, potentially affecting serotonergic pathways.
Relevance: While the core structures differ, both the S-alkylated 1,2,4-triazole derivatives and 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine incorporate a range of halogen substituents, including fluorine. This commonality hints at a potential for similar pharmacological activities or metabolic pathways.
Imidazo [1,2-a] pyridine derivatives
Compound Description: These compounds act as inhibitors of VEGF-R2 (Vascular Endothelial Growth Factor Receptor 2), a key target for anti-cancer therapies. By inhibiting VEGF-R2, these compounds aim to block angiogenesis, a crucial process for tumor growth and metastasis.
Relevance: Structurally, imidazo[1,2-a]pyridine derivatives and 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine both feature an arylpiperazine moiety. This structural motif often contributes to binding affinity for various biological targets, suggesting potential overlap in their pharmacological profiles.
Polyamine Derivatives with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene
Compound Description: These compounds are derivatives of naturally occurring polyamines (putrescine, spermine, spermidine, and cadaverine) formed by reaction with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene. These derivatives were developed for chromatographic analysis of polyamine content in food samples, particularly homemade wines.
Relevance: The shared use of fluorine-containing substituents in both the polyamine derivatives and 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine suggests possible similarities in their physical properties and metabolic fate.
Compound Description: These compounds are designed for use as radiodiagnostics in positron emission tomography (PET) imaging. By substituting a fluorine atom with its radioactive isotope, fluorine-18, these compounds can be traced in vivo to diagnose various neurological and psychiatric disorders.
Relevance: The presence of fluorine in both the radioactive (1,2,4)oxadiazole compounds and 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine suggests potential for similar bioisosteric replacements or metabolic pathways. The use of fluorine in drug design is common due to its influence on a molecule's lipophilicity, metabolic stability, and ability to penetrate the blood-brain barrier.
Compound Description: These compounds are identified as potential oxidative impurities of Venetoclax, a BCL-2 inhibitor used in treating certain blood cancers. Their formation during oxidative stress degradation raises concerns about drug efficacy and safety.
Relevance: Both VNO and VHA, as well as the target compound, 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, share a common structural element: a substituted phenylpiperazine moiety. This suggests potential for similar chemical reactivity, particularly towards oxidation. Furthermore, the presence of a nitro group in both VNO/VHA and the target compound highlights a potential vulnerability to metabolic reduction.
Compound Description: SKF-38393 is a partial D1 dopamine receptor agonist known to induce prolonged phosphorylation of extracellular signal-regulated kinase (ERK) in the medial prefrontal cortex of rats with dopamine depletion. This suggests a role for D1 receptor signaling in neuroplasticity and potential therapeutic applications for Parkinson's disease.
Relevance: Both SKF-38393 and the target compound, 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, share a key structural feature: a fluorine-substituted phenyl ring. While SKF-38393 is a benzazepine derivative and the target compound contains a piperazine ring, this commonality suggests potential for similar interactions with biological targets, particularly those within dopaminergic pathways.
Compound Description: This class of compounds acts as positive allosteric modulators of metabotropic glutamate receptor 2 (mGluR2). These receptors are implicated in various neurological and psychiatric disorders, including anxiety and schizophrenia, making their modulation a promising therapeutic strategy.
Relevance: Structurally, these imidazo[1,2-a]pyridine derivatives often incorporate substituted piperidine or piperazine rings within their structure. This similarity to 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine suggests potential for overlapping pharmacological profiles, particularly with regards to interactions with neurotransmitter receptors.
3-(ω-Aminoalkyl)-1H-indoles
Compound Description: These compounds exhibit high affinity for sigma receptors, particularly the sigma-2 subtype. Sigma receptors are involved in various cellular processes, including modulation of neurotransmission and ion channel activity. Their dysregulation has been linked to neuropsychiatric disorders, making them potential therapeutic targets.
Relevance: These compounds, particularly those with a 4-fluorophenyl substituent on the indole nitrogen atom, exhibit a structural resemblance to 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine. Both classes often feature a substituted piperidine ring linked to an aromatic system through an alkyl chain. This structural commonality suggests the potential for similar binding interactions with sigma receptors or other related biological targets.
Compound Description: These compounds are patented for their therapeutic potential in treating pain, anxiety, and functional gastrointestinal disorders. Their mechanism of action and specific biological targets are not detailed in the provided abstract.
Relevance: This class of compounds shares a core phenylpiperazine benzamide structure with 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine. Variations in substituents on both the phenyl and piperazine rings likely contribute to their specific pharmacological profiles.
BAY 60-2770 (4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl] methoxy}phenyl)ethyl]amino}methyl)benzoic acid)
Compound Description: BAY 60-2770 is a novel activator of soluble guanylyl cyclase (sGC) that acts independently of nitric oxide (NO). It demonstrates vasodilatory effects in both pulmonary and systemic circulation, suggesting therapeutic potential for treating pulmonary hypertension and other cardiovascular diseases.
Relevance: Similar to 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, BAY 60-2770 incorporates a fluorine atom on an aromatic ring. This shared structural feature indicates potential for similar pharmacokinetic properties and metabolic pathways.
Compound Description: These compounds, some of which are chalcones, were synthesized and evaluated for their anti-inflammatory and antioxidant properties. The presence of electron-withdrawing groups, such as nitro, chloro, fluoro, and bromo, was found to enhance their anti-inflammatory activity.
Relevance: While structurally distinct from 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, the incorporation of halogen substituents, including fluorine, in both suggests they might share similar pharmacological activities or metabolic pathways. The presence of these electron-withdrawing groups can significantly impact a molecule's reactivity and interactions with biological targets.
Compound Description: These compounds represent a class of novel heterocyclic compounds synthesized and evaluated for their antimicrobial activity. They were designed based on a molecular hybridization strategy, combining different pharmacophores known for antimicrobial properties.
Relevance: Both this class of compounds and 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine contain a nitro group attached to an aromatic ring. This structural similarity suggests a potential for similar chemical reactivity and potential for metabolic activation or detoxification pathways involving nitroreductases.
Compound Description: [11C]DFMC is a radiolabeled positron emission tomography (PET) tracer designed to image fatty acid amide hydrolase (FAAH) in the brain. FAAH is an enzyme responsible for degrading anandamide, an endocannabinoid neurotransmitter involved in pain, appetite, and mood regulation.
Relevance: Both [11C]DFMC and the target compound, 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, share a structural similarity in the form of a fluorine-substituted aromatic ring. This shared feature suggests potential for similar interactions with certain biological targets or metabolic pathways involving fluorine-containing compounds.
Compound Description: Both SCH 66712 and EMTPP are mechanism-based inactivators (MBIs) of CYP2D6, an enzyme involved in metabolizing many drugs. MBIs form reactive metabolites that irreversibly bind to the enzyme, leading to its inactivation and potentially causing drug-drug interactions. [, ]
Relevance: SCH 66712 and EMTPP are structurally similar to 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine as they all share a common piperazine moiety. Additionally, all three compounds possess fluorine-containing substituents. These structural similarities, particularly the presence of a piperazine ring, suggest a potential for similar binding interactions with biological targets, such as CYP enzymes or other metabolic enzymes. [, ]
Compound Description: [18F]DASA-23 is a novel PET radiotracer designed to measure pyruvate kinase M2 (PKM2) levels in tumors. PKM2 is an enzyme involved in glycolysis and is highly expressed in various cancers. Imaging PKM2 expression could aid in tumor diagnosis, grading, and treatment monitoring.
Relevance: Similar to 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, [18F]DASA-23 incorporates a fluorine-substituted piperazine ring. This structural commonality suggests potential for similar pharmacokinetic properties and metabolic pathways related to the piperazine moiety.
Compound Description: AR231453 represents the first discovered potent and orally active agonist of G-protein coupled receptor 119 (GPR119). GPR119 is involved in regulating glucose homeostasis by increasing cAMP levels in pancreatic beta-cells and incretin-releasing cells. AR231453 demonstrated in vivo efficacy in rodent models of diabetes, highlighting its potential as a therapeutic agent for type 2 diabetes.
Relevance: Both AR231453 and 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine share a key structural feature: a fluorine atom on an aromatic ring. This shared element suggests potential for similar pharmacokinetic properties and metabolic handling. Additionally, both compounds incorporate a piperidine ring, albeit in different positions and with distinct substitution patterns. This structural similarity might contribute to potential interactions with certain biological targets, although their specific modes of action differ.
Compound Description: These compounds are a series of electrophilic trisubstituted ethylenes with varying halogen substituents on the phenyl ring. They were synthesized and copolymerized with styrene to develop novel polymers with potentially improved thermal properties and applications in materials science.
Relevance: The incorporation of fluorine substituents on the phenyl ring in both the halogen ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates and 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine suggests a potential for similar electronic effects and influence on molecular properties, such as lipophilicity and metabolic stability.
Compound Description: These compounds are a series of 4-nitroimidazole derivatives synthesized and evaluated for their anticancer activity against various human cancer cell lines. The presence of the nitroimidazole moiety is a common feature in many radiosensitizers and antitumor agents.
Relevance: These nitroimidazole derivatives share a structural similarity with 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine through the presence of a substituted phenylpiperazine moiety. This common feature might contribute to similar pharmacological profiles, particularly regarding interactions with specific enzymes or binding sites.
Fluoro-substituted cyclic amino compounds
Compound Description: These compounds are designed and patented as acetylcholinesterase inhibitors. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter essential for learning and memory. Inhibiting this enzyme increases acetylcholine levels, offering potential therapeutic benefits for Alzheimer's disease and other neurodegenerative disorders.
Relevance: This broad class of compounds shares a key structural feature with 1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine: a fluorine-substituted aromatic ring. This commonality suggests potential for similar pharmacokinetic properties and metabolic pathways related to fluorine-containing compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.